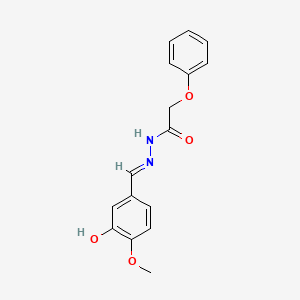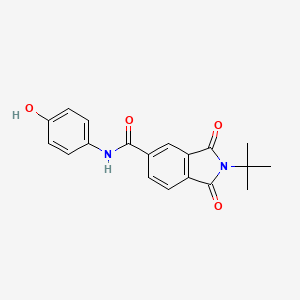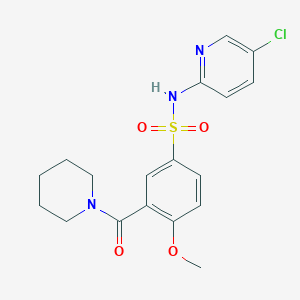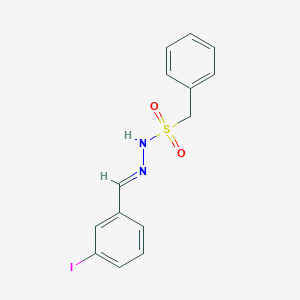![molecular formula C18H15F5N4O2 B5577397 3,5-difluoro-N-[6-isopropoxy-1-(2,2,2-trifluoroethyl)-1H-indazol-3-yl]pyridine-2-carboxamide](/img/structure/B5577397.png)
3,5-difluoro-N-[6-isopropoxy-1-(2,2,2-trifluoroethyl)-1H-indazol-3-yl]pyridine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related fluorinated compounds involves multiple steps, including condensation, cyclization, and functionalization processes. These methodologies enable the incorporation of fluorine atoms and functional groups, significantly influencing the compound's reactivity and properties. For example, a synthesis approach for a related fluorinated compound was demonstrated through a 9-step process from difluorobenzoic acid, achieving a 1% overall yield, and involving desmethylation and radiolabeling steps for tracer preparation (Wang et al., 2013).
Molecular Structure Analysis
The molecular structure of compounds similar to the one often features complex aromatic systems with fluorine substitutions that impact electronic distribution, molecular conformation, and intermolecular interactions. For instance, the structural characterization of a related compound, 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide, highlighted the role of fluorine in determining molecular geometry and stability through spectroscopic and X-ray diffraction studies (Anuradha et al., 2014).
Chemical Reactions and Properties
Fluorinated compounds exhibit unique chemical reactivity due to the electronegativity of fluorine, influencing nucleophilic substitution reactions, hydrogen bonding, and other reaction mechanisms. The synthesis of related compounds showcases the versatility of fluorinated moieties in mediating transformations, such as aryne-mediated domino transformations leading to novel fluorophores with extensive applications in chemical sensing and imaging (Moseev et al., 2020).
Physical Properties Analysis
The physical properties of fluorinated compounds, such as melting and boiling points, solubility, and density, are significantly influenced by the presence of fluorine atoms. These properties are critical for determining the compound's suitability for various applications, including pharmaceutical formulations and material science. The synthesis and analysis of similar compounds provide insights into how fluorination affects these physical characteristics (Goure, 1993).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, reactivity towards electrophiles and nucleophiles, and stability under different conditions, are pivotal for the compound's application in synthesis and as an active ingredient. The electrophilic difluoromethylthiolating reagent N-difluoromethylthiophthalimide, for instance, illustrates the capacity of fluorinated compounds to participate in a wide range of chemical reactions, offering broad utility in organic synthesis and drug discovery (Zhu et al., 2015).
Wissenschaftliche Forschungsanwendungen
Electrophilic Difluoromethylthiolation Reagents
A study by Zhu et al. (2015) introduces a new electrophilic difluoromethylthiolating reagent, showcasing its potential to enable the difluoromethylthiolation of a wide array of nucleophiles under mild conditions. This reagent exemplifies the utility of fluorinated compounds in organic synthesis, potentially including derivatives of the queried compound, in expanding the toolkit for chemical modifications (Zhu, Gu, Lu, & Shen, 2015).
Fluoroalkylation of Nucleobases
Research by Huang et al. (2018) explores the direct perfluoroalkylation of uracils, cytosines, and pyridinones through a visible-light-induced pathway. This method's simplicity and mild reaction conditions highlight the potential of fluorinated compounds in medicinal chemistry, suggesting applications for derivatives of the queried compound in the development of fluorinated pharmaceuticals (Huang et al., 2018).
Anti-inflammatory Agent Synthesis
Moloney (2001) discusses the synthesis of methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate, based on the anti-inflammatory activity of structurally related molecules. This research underscores the relevance of pyridine carboxamides in the design of novel anti-inflammatory agents, potentially including the investigated compound (Moloney, 2001).
Lanthanide-based Catalysts
A study by Desimoni et al. (2005) on new pyridine-2,6-bis(oxazoline) derivatives for lanthanide-based catalysis in enantioselective reactions demonstrates the importance of pyridine derivatives in catalysis. This research may extend to the utilization of pyridine carboxamide derivatives in asymmetric synthesis, offering insights into their potential catalytic applications (Desimoni, Faita, Guala, Laurenti, & Mella, 2005).
Synthesis of Fluorinated Aromatic Polyamides
Research by Hsiao and Yu (1996) on aromatic polyamides bearing ether and isopropylidene or hexafluoroisopropylidene links highlights the significance of fluorinated compounds in the development of new materials. This research might suggest applications for fluorinated pyridine carboxamides in material science, particularly in the synthesis of advanced polymeric materials (Hsiao & Yu, 1996).
Eigenschaften
IUPAC Name |
3,5-difluoro-N-[6-propan-2-yloxy-1-(2,2,2-trifluoroethyl)indazol-3-yl]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F5N4O2/c1-9(2)29-11-3-4-12-14(6-11)27(8-18(21,22)23)26-16(12)25-17(28)15-13(20)5-10(19)7-24-15/h3-7,9H,8H2,1-2H3,(H,25,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRLNLRCHVQPPNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC2=C(C=C1)C(=NN2CC(F)(F)F)NC(=O)C3=C(C=C(C=N3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F5N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(cyclopropylcarbonyl)-N-{1-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]ethyl}-4-piperidinecarboxamide](/img/structure/B5577316.png)
![1-(4-methoxyphenyl)-2-[4-(3-pyridinylcarbonyl)-1-piperazinyl]ethanone](/img/structure/B5577317.png)
![(3aS*,6aS*)-2-allyl-5-(4-methylphthalazin-1-yl)-1-oxohexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5577325.png)
![(3R*,4R*)-1-[(4-chloro-1H-pyrazol-3-yl)carbonyl]-3-methyl-4-(tetrahydro-2H-pyran-4-yl)-4-piperidinol](/img/structure/B5577334.png)
![N-[1-(3-methylpyridin-2-yl)propyl]pyrimidin-4-amine](/img/structure/B5577342.png)
![N-1,9-dioxaspiro[5.5]undec-4-yl-2-[(1-methyl-1H-indol-3-yl)thio]acetamide](/img/structure/B5577350.png)
![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-4-methylbenzamide](/img/structure/B5577354.png)
![N-cyclohexyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-morpholinecarboxamide](/img/structure/B5577362.png)

![1-(cyclobutylcarbonyl)-4-[(2-phenyl-1H-imidazol-1-yl)acetyl]-1,4-diazepane](/img/structure/B5577372.png)

![N-ethyl-6-{4-[(4-methoxyphenyl)acetyl]-1-piperazinyl}-2-methyl-4-pyrimidinamine](/img/structure/B5577383.png)

